BC2059

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tegavivint is a first-in-class small molecule inhibitor of Wnt-β-catenin signaling. It functions by disrupting the interaction between β-catenin and transducin beta-like protein 1 (TBL1), leading to the degradation of nuclear β-catenin . Aberrant Wnt signaling is a key mechanism in cancer biology, resulting in uncontrolled transcription of pro-oncogenic Wnt target genes .

Mechanism of Action

Target of Action

Tegatrabetan primarily targets Transducin Beta-Like 1 (TBL1X) . TBL1X is a scaffold protein that plays a crucial role in the Wnt/β-catenin signaling pathway .

Mode of Action

Tegatrabetan acts as a β-Catenin antagonist . It disrupts the binding of β-catenin with TBL1X, inhibiting proteasomal degradation and downregulating nuclear β-catenin expression . This disruption prevents the formation of the TBL1X/β-catenin complex, which is essential for the transcriptional activity of nuclear β-catenin .

Biochemical Pathways

The primary biochemical pathway affected by Tegatrabetan is the Wnt/β-catenin signaling pathway . By disrupting the interaction between β-catenin and TBL1X, Tegatrabetan inhibits the transcriptional activity of nuclear β-catenin, which is a key mediator of the Wnt signaling pathway . This results in the downregulation of Wnt target genes, including oncogenes such as c-MYC and survivin .

Pharmacokinetics

It’s known that tegatrabetan is soluble in dmso and water , which suggests it may have good bioavailability

Result of Action

Tegatrabetan has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) HL-60, OCI-AML3, and MV4-11 cells . It also induces a modest but significant accumulation of cells in the G0/G1 phase of the cell cycle . In animal models, Tegatrabetan has been shown to significantly improve survival rates .

Biochemical Analysis

Biochemical Properties

Tegatrabetan plays a significant role in biochemical reactions by interacting with β-catenin and TBL1 . It disrupts the binding of β-catenin with TBL1, inhibiting proteasomal degradation and reducing the nuclear levels of β-catenin .

Cellular Effects

Tegatrabetan has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Tegatrabetan disrupts the TBL1-beta-catenin complex and inhibits beta catenin signaling .

Molecular Mechanism

The molecular mechanism of Tegatrabetan involves its interaction with β-catenin and TBL1 . Tegatrabetan binds to TBL1 in the β-catenin pocket, disrupting the formation of the activation complex necessary for oncogenic activity, and enabling degradation of free nuclear β-catenin .

Dosage Effects in Animal Models

In animal models, Tegatrabetan has shown significant effects at different dosages . For instance, in a phase I dose escalation study, Tegatrabetan was administered at six dose levels from 0.5 - 5 mg/kg . The study found that Tegatrabetan was well-tolerated and the recommended phase 2 dose (RP2D) was declared at 5 mg/kg based on pharmacologically relevant plasma concentrations and preliminary efficacy .

Metabolic Pathways

Tegatrabetan is involved in the Wnt-signaling pathway . It binds to TBL1 in the β-catenin pocket, disrupting the formation of the activation complex necessary for oncogenic activity, and enabling degradation of free nuclear β-catenin .

Subcellular Localization

The subcellular localization of Tegatrabetan involves its interaction with β-catenin and TBL1 . Tegatrabetan disrupts the binding of β-catenin with TBL1, leading to the degradation of nuclear β-catenin .

Preparation Methods

The synthetic routes and reaction conditions for Tegavivint are not extensively detailed in publicly available literature. it is known that Tegavivint is administered intravenously in clinical settings . The industrial production methods likely involve complex organic synthesis techniques, but specific details are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Tegavivint primarily undergoes interactions that disrupt the binding of β-catenin to TBL1 . This disruption inhibits β-catenin signaling, which is crucial for the growth and survival of certain cancer cells . The major product of this reaction is the degradation of nuclear β-catenin, leading to reduced transcription of oncogenic genes .

Scientific Research Applications

Tegavivint has shown promise in various scientific research applications, particularly in the field of oncology. It has demonstrated anti-tumor activity in preclinical models of pediatric solid tumors, including osteosarcoma, Ewing sarcoma, and lymphoma . Clinical trials are ongoing to evaluate its efficacy in treating recurrent or refractory solid tumors, including lymphomas and desmoid tumors . Additionally, Tegavivint has been studied for its potential to inhibit tumor growth in hepatocellular carcinoma models .

Comparison with Similar Compounds

Tegavivint is unique in its mechanism of action, specifically targeting the TBL1-β-catenin interaction . Similar compounds that target the Wnt-β-catenin pathway include LGK974, which inhibits the secretion of Wnt ligands, and PRI-724, which disrupts the interaction between β-catenin and CREB-binding protein . Tegavivint’s selective inhibition of the TBL1-β-catenin complex sets it apart from these other compounds .

Properties

CAS No. |

1227637-23-1 |

|---|---|

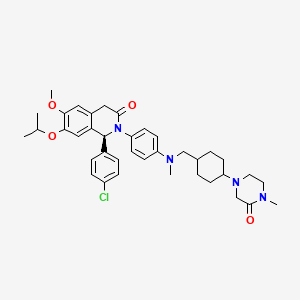

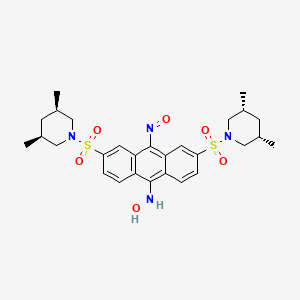

Molecular Formula |

C28H36N4O6S2 |

Molecular Weight |

588.7 g/mol |

IUPAC Name |

N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine |

InChI |

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3 |

InChI Key |

OMWCXCBGEFHCTN-UHFFFAOYSA-N |

SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BC2059; BC-2059; BC 2059; tegavivint; Tegatrabetan, |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.